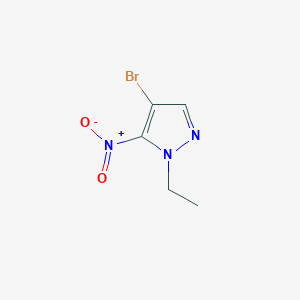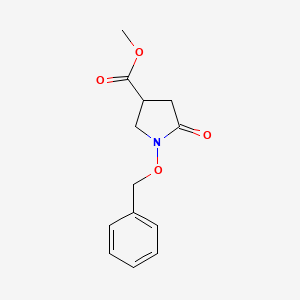
2-Amino-2-methylpropanimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpropanimidamide dihydrochloride, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound with the molecular formula C8H18N6·2HCl and a molecular weight of 271.19 g/mol . This compound is widely used as a radical initiator in polymerization reactions due to its ability to generate free radicals under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpropanimidamide dihydrochloride typically involves the reaction of 2-methylpropanimidamide with an azo compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetone, dioxane, methanol, ethanol, DMSO, and water, as the compound is soluble in these solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpropanimidamide dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired reaction and product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .
Scientific Research Applications
2-Amino-2-methylpropanimidamide dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpropanimidamide dihydrochloride involves the generation of free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The compound decomposes upon exposure to UV light or heat, producing free radicals that can react with other molecules . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(2-methylpropionitrile): Another radical initiator used in polymerization reactions.
4,4’-Azobis(4-cyanovaleric acid): A compound with similar radical-initiating properties.
2,2’-Azobis(2-methylpropane): A related compound used in similar applications.
Uniqueness
2-Amino-2-methylpropanimidamide dihydrochloride is unique due to its specific molecular structure, which allows it to generate free radicals efficiently under controlled conditions. Its solubility in various solvents and its ability to initiate both nucleophilic and free radical oxidation reactions make it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
1803609-78-0 |
|---|---|
Molecular Formula |
C4H12ClN3 |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
2-amino-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-4(2,7)3(5)6;/h7H2,1-2H3,(H3,5,6);1H |
InChI Key |
GHGPBGSGUDLLSX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=N)N)N.Cl.Cl |
Canonical SMILES |
CC(C)(C(=N)N)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)












![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)
